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EMD-1204831

Cat. No.: B1574609
Attention: For research use only. Not for human or veterinary use.
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Description

EMD-1204831 is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (also known as the Hepatocyte Growth Factor Receptor) . Its inhibitory activity is potent with an IC50 of 9 nmol/L and has been shown to be highly selective when profiled against a broad panel of 242 human kinases . This mechanism is critical in cancer research, as aberrant c-Met signaling is a known driver of tumorigenesis, influencing processes like cell proliferation, angiogenesis, and metastatic spread . Preclinical studies have demonstrated that this compound inhibits c-Met phosphorylation and its downstream signaling pathways in a dose-dependent manner, leading to the regression of human tumors in xenograft models . These properties make this compound a valuable tool compound for investigating the role of c-Met in cancer biology and for exploring targeted therapeutic strategies . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EMD1204831;  EMD-1204831;  EMD 1204831.

Origin of Product

United States

Molecular Mechanism of Action of Emd 1204831

Identification as a Small Molecule Inhibitor

EMD-1204831 is classified as a small molecule inhibitor, a class of compounds that are pivotal in the realm of targeted cancer therapy. aacrjournals.orgnih.govmdpi.com Unlike larger biological molecules, small molecule inhibitors like this compound are characterized by their low molecular weight. This attribute facilitates their entry into cells, where they can interact with intracellular targets. mdpi.com The development of this compound emerged from high-throughput screening efforts aimed at identifying novel chemical entities with the potential to modulate the activity of specific proteins involved in oncogenesis. aacrjournals.org

Target Specificity: Highly Selective c-Met Receptor Tyrosine Kinase Inhibition

The primary molecular target of this compound is the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR). nih.govspandidos-publications.com Dysregulation of the c-Met signaling pathway is a known driver in a variety of human cancers, making it a critical target for therapeutic intervention. nih.gov this compound demonstrates potent and highly selective inhibition of c-Met. nih.govmedchemexpress.commedchemexpress.comacs.org

Research has consistently reported low nanomolar efficacy of this compound in inhibiting c-Met. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, have been reported to be in the range of 9 nM to 15 nM for c-Met. aacrjournals.orgnih.govmedchemexpress.com Specifically, one study identified an IC50 of 9 nM for the suppression of c-Met receptor tyrosine kinase activity. nih.gov Another study reported IC50 values of 12 nM for enzymatic activity and 15 nM for cellular c-Met kinase activity. aacrjournals.org

Table 1: Inhibitory Potency (IC50) of this compound against c-Met

Assay Type IC50 Value (nM) Reference
c-Met Receptor Tyrosine Kinase Activity 9 nih.gov
Enzymatic c-Met Kinase Activity 12 aacrjournals.org
Cellular c-Met Kinase Activity 15 aacrjournals.org

Competitive Binding to the ATP-Binding Site of the c-Met

The mechanism through which this compound exerts its inhibitory effect on c-Met is through competitive binding to the adenosine (B11128) triphosphate (ATP)-binding site of the kinase domain. Kinase enzymes, including c-Met, utilize ATP as a phosphate (B84403) donor to phosphorylate their substrates. By occupying the ATP-binding pocket, this compound effectively blocks the access of ATP, thereby preventing the autophosphorylation of the c-Met receptor and the subsequent activation of its downstream signaling pathways. This competitive inhibition is a common mechanism for many small molecule kinase inhibitors.

Selectivity Profile Across a Broad Panel of Human Kinases and Other Off-Targets

A crucial aspect of a targeted therapy is its selectivity, meaning its ability to inhibit the intended target with minimal effect on other, unintended molecules ("off-targets"). This compound has demonstrated an exquisite selectivity profile. It has been tested against large panels of human kinases and other potential off-targets, showing a high degree of specificity for c-Met. aacrjournals.orgnih.govresearchgate.net

In one study, this compound was evaluated against a panel of 242 different human kinases and was found to be highly selective for c-Met. nih.gov Another investigation expanded this analysis to a panel of over 400 potential off-targets, which included not only other kinases but also G-protein coupled receptors (GPCRs), ion channels, and various enzymes. aacrjournals.org The results from these comprehensive screenings underscore the high selectivity of this compound for the c-Met receptor, which is a desirable characteristic for minimizing potential side effects.

Disruption of c-Met Receptor Phosphorylation

The binding of this compound to the c-Met kinase domain directly leads to the disruption of c-Met receptor phosphorylation. nih.govresearchgate.net Phosphorylation, the addition of a phosphate group to a protein, is a critical step in the activation of receptor tyrosine kinases. In the case of c-Met, ligand (HGF) binding or genetic alterations can lead to its dimerization and subsequent autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This autophosphorylation creates docking sites for various downstream signaling proteins.

This compound effectively inhibits this initial activation step in a dose-dependent manner. nih.gov By preventing the autophosphorylation of the c-Met receptor, this compound halts the entire downstream signaling cascade before it can be initiated. This inhibition of phosphorylation has been observed in various cancer cell lines, regardless of whether c-Met activation is dependent on its ligand, HGF, or is ligand-independent due to genetic alterations like gene amplification. aacrjournals.org

Modulation of Downstream Signaling Pathways

The inhibition of c-Met phosphorylation by this compound has profound effects on the downstream signaling pathways that are normally activated by c-Met. These pathways, including the PI3K-AKT and RAS-MAPK pathways, are crucial for cell processes such as proliferation, survival, and migration.

Inhibition of AKT and ERK Phosphorylation

Two of the key downstream signaling molecules affected by the inhibition of c-Met are AKT (also known as protein kinase B) and ERK (extracellular signal-regulated kinase). The phosphorylation of both AKT and ERK is a critical event in the propagation of signals that promote cell survival and proliferation.

Studies have shown that this compound effectively inhibits the phosphorylation of both AKT and ERK in cancer cells that are dependent on c-Met signaling. aacrjournals.org For instance, in EBC-1 lung cancer cells, which have a MET amplification, treatment with a related c-Met inhibitor led to the efficient inhibition of both AKT and ERK phosphorylation with low nanomolar IC50 values. aacrjournals.org Similarly, in Hs746T gastric cancer cells, which also harbor MET amplification, the phosphorylation of AKT and ERK was effectively inhibited. aacrjournals.org This demonstrates that by targeting the upstream c-Met receptor, this compound can effectively shut down these critical downstream pro-survival and proliferative signals.

Table 2: Downstream Signaling Inhibition in Cancer Cell Lines

Cell Line Cancer Type Downstream Target Effect Reference
EBC-1 Lung Cancer AKT Phosphorylation Inhibited aacrjournals.org
EBC-1 Lung Cancer ERK Phosphorylation Inhibited aacrjournals.org
Hs746T Gastric Cancer AKT Phosphorylation Inhibited aacrjournals.org
Hs746T Gastric Cancer ERK Phosphorylation Inhibited aacrjournals.org

Regulation of Cell Cycle Proteins (e.g., Cyclin D1, p27)

The progression of the cell cycle is tightly controlled by the coordinated action of cyclins and cyclin-dependent kinases (CDKs), as well as their inhibitors. nih.gov this compound has been shown to modulate key proteins that govern the G1 phase of the cell cycle, specifically Cyclin D1 and p27. researchgate.netinvivochem.com

Pharmacodynamic analyses have revealed that inhibition of c-Met by this compound leads to a reduction in the expression of Cyclin D1. researchgate.netinvivochem.com Cyclin D1 is a protein required for progression through the G1 phase, and its synthesis is a rate-limiting step for cell cycle entry. nih.gov By decreasing Cyclin D1 levels, this compound can contribute to cell cycle arrest. invivochem.com

Concurrently, treatment with this compound induces the expression of the cell cycle inhibitor p27 (also known as p27Kip1). researchgate.netinvivochem.comuni-heidelberg.de The p27 protein is a CDK inhibitor that binds to and prevents the activation of cyclin-CDK complexes, thereby halting cell cycle progression. nih.gov The induction of p27 by this compound was observed in preclinical models and is considered a biomarker of its anti-tumor activity. researchgate.netfunakoshi.co.jp This dual effect—decreasing a key cell cycle promoter (Cyclin D1) while increasing a key inhibitor (p27)—demonstrates a significant mechanism by which this compound exerts its anti-proliferative effects. researchgate.netuni-heidelberg.de

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

Protein Function Effect of this compound Reference
Cyclin D1 Promotes G1/S phase transition Expression is reduced/inhibited invivochem.com, researchgate.net
p27 Inhibits G1/S phase transition (CDK inhibitor) Expression is induced invivochem.com, researchgate.net, funakoshi.co.jp

Impact on Interleukin-8 (IL-8) Expression

Interleukin-8 (IL-8), also known as CXCL8, is a chemokine with multiple functions, including inducing chemotaxis in neutrophils and other granulocytes to sites of inflammation and acting as a potent promoter of angiogenesis. wikipedia.orgnih.gov In the context of cancer, IL-8 can act as a growth factor and has been implicated in tumor progression and metastasis. brieflands.com

Structural Basis of c-Met Kinase Inhibition by this compound

The c-Met kinase domain has a typical two-lobed structure connected by a hinge region, with an ATP-binding site located in the cleft between the lobes. mdpi.com Key structural elements include the activation loop, which contains critical tyrosine residues (Y1234 and Y1235) that are autophosphorylated for kinase activation, and the DFG motif, which is crucial for the kinase's conformational state. nih.govmdpi.com

Analysis of Binding Mode and Key Structural Features

The specific way this compound inhibits c-Met has been elucidated through co-crystal structure analysis. aacrjournals.org This analysis revealed that this compound functions as a Type I kinase inhibitor, binding to the active, "DFG-in" conformation of the c-Met kinase. aacrjournals.orgacs.org This conformation is one where the aspartate (D), phenylalanine (F), and glycine (B1666218) (G) residues of the DFG motif are positioned to allow ATP binding. mdpi.com

The co-crystal structure showed that this compound establishes key interactions within the ATP-binding pocket. aacrjournals.org Specifically, it interacts with the main chain nitrogen atom of Met1160, located in the hinge region of the kinase. aacrjournals.org This interaction is a common feature for many kinase inhibitors and is crucial for anchoring the molecule in the binding site. acs.org Furthermore, this compound also forms an interaction with the main chain nitrogen of Asp1222. aacrjournals.org These specific interactions define the molecular basis for its potent and selective inhibition of c-Met kinase activity. aacrjournals.org The pyridazinone core of this compound is a key structural feature that facilitates this binding. aacrjournals.org

Table 2: Key Structural Interactions of this compound with c-Met Kinase

Interacting Residue Location in Kinase Domain Type of Interaction Conformation Reference
Met1160 Hinge Region Interaction with main chain nitrogen DFG-in aacrjournals.org
Asp1222 Near DFG motif Interaction with main chain nitrogen DFG-in aacrjournals.org

Cellular and Biological Effects of Emd 1204831

Anti-proliferative Activity in Cancer Cell Lines

EMD-1204831 demonstrates significant anti-proliferative effects across different cancer cell types. medchemexpress.com This activity is primarily linked to its potent and highly selective inhibition of c-Met receptor tyrosine kinase activity. nih.govresearchgate.net

The inhibitory effect of this compound on cancer cell viability is dose-dependent. It selectively suppresses c-Met receptor tyrosine kinase activity with an IC50 value of 9 nM. medchemexpress.com In studies on glioblastoma (GBM) cell lines, this compound has been shown to effectively reduce cell viability. When used in combination with the flavonoid kaempferol (B1673270), a concentration of 9 µM this compound contributed to a significant reduction in the viability of LN229 and A172 glioblastoma cells. nih.govspandidos-publications.com The combination of the two drugs was found to be more effective at reducing cell activity than either drug used alone. nih.govspandidos-publications.com

Table 1: Effect of this compound in Combination on Glioblastoma Cell Viability

Cell Line Treatment Concentration Outcome Citation
LN229 & A172 This compound + Kaempferol 9 µM this compound, 80 µM Kaempferol More effective reduction in cell viability compared to single-agent treatment. nih.govspandidos-publications.com

The ability of cancer cells to form colonies, a measure of self-renewal and sustained proliferation, is also curtailed by this compound. In colony formation assays using LN229 and A172 glioblastoma cells, treatment with 9 µM this compound in conjunction with 80 µM kaempferol resulted in a marked inhibitory effect on colony growth. nih.govspandidos-publications.com This demonstrates that beyond immediate cytotoxicity, the compound can disrupt the long-term proliferative potential of cancer cells. nih.gov

Table 2: Inhibition of Colony Formation by this compound in Combination

Cell Lines Treatment Concentration Result Citation
LN229 & A172 This compound + Kaempferol 9 µM this compound, 80 µM Kaempferol Obvious inhibitory effect on colony formation. nih.govspandidos-publications.com

Inhibition of Cell Migration and Invasion

Cell migration and invasion are critical steps in tumor metastasis, processes often driven by signaling pathways such as c-Met. asco.org this compound has been shown to inhibit these processes in cancer cell models. medchemexpress.com

Wound healing or "scratch" assays are used to evaluate the migratory capacity of cells in a two-dimensional space. aacrjournals.orgbiophysics.com Studies using this model have demonstrated that this compound can effectively inhibit the "healing" of the scratch by preventing cancer cells from migrating into the cleared area. aacrjournals.org This effect is consistent with the inhibition of c-Met signaling, which is known to regulate the cellular machinery responsible for motility. aacrjournals.org

Impact on Epithelial-Mesenchymal Transition (EMT) Associated Pathways

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, such as increased motility and invasiveness. nih.govmdpi.com This process is driven by complex signaling networks, including the TGF-β, Wnt, and receptor tyrosine kinase pathways. nih.govnih.gov The c-Met signaling pathway is a known modulator of the EMT process. dntb.gov.ua Inhibition of c-Met can suppress the transition of cancer cells to a more aggressive mesenchymal phenotype. spandidos-publications.com For instance, the related c-Met inhibitor tepotinib (B1684694) has been shown to suppress the EMT process in melanoma cells by increasing the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin and vimentin. spandidos-publications.com By selectively targeting the c-Met receptor, this compound is positioned to interfere with these EMT-associated signaling cascades, thereby reducing the invasive potential of tumor cells. researchgate.netdntb.gov.ua

Induction of Specific Cellular Death Mechanisms (e.g., Cuproptosis in combination)

Recent research has uncovered a role for this compound in sensitizing cancer cells to a novel form of cell death known as cuproptosis, a regulated process triggered by copper-dependent proteotoxic stress. nih.govresearchgate.netresearcher.life Studies in glioblastoma have shown that this compound, particularly when combined with kaempferol, can sensitize GBM cells to cuproptosis inducers. nih.govresearchgate.net This combined treatment had a significant inhibitory effect on the growth of glioblastoma. nih.govresearchgate.netresearcher.life The underlying mechanism involves the inhibition of the collagen type XXII α1 chain (COL22A1) gene. nih.gov The combination of this compound and kaempferol was found to inhibit the expression of COL22A1, thereby promoting cuproptosis in glioblastoma cells. nih.gov This suggests a synergistic interaction where this compound can modulate cellular pathways that make cancer cells vulnerable to specific death-inducing agents. nih.govresearchgate.net

Preclinical Efficacy Studies of Emd 1204831

In Vitro Model Systems for Efficacy Evaluation

The initial evaluation of EMD-1204831's anti-cancer potential was conducted using in vitro models, which are essential for understanding a compound's mechanism of action at a cellular level.

Use of Human Cancer Cell Lines with Varying c-Met Status

To assess the compound's effectiveness, researchers utilized a variety of human cancer cell lines with different c-Met characteristics. nih.govaacrjournals.org These cell lines included those with c-Met gene amplification, where the gene for the c-Met receptor is present in multiple copies, leading to its overproduction. aacrjournals.org An example of such a cell line is the Hs746T gastric cancer cell line. aacrjournals.org

Other cell lines were selected based on their dependency on hepatocyte growth factor (HGF), the natural ligand for the c-Met receptor. aacrjournals.orgspandidos-publications.com In these HGF-dependent models, the cancer cells rely on the presence of HGF for c-Met activation and subsequent cell signaling that drives their growth and survival. aacrjournals.orgspandidos-publications.com The U87-MG glioblastoma cell line, which exhibits autocrine HGF expression, is one such model. aacrjournals.org Additionally, studies have utilized lung cancer cell lines to evaluate the inhibitory effects of this compound on c-Met phosphorylation. mdpi.com

Assessment of Inhibitory Activity

The inhibitory activity of this compound was quantified using IC50 values, which represent the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.

In enzymatic assays, this compound demonstrated potent inhibition of the c-Met kinase. The IC50 value for enzymatic c-Met kinase activity was determined to be 12 nM. aacrjournals.org Further studies reported a potent inhibitory activity with an IC50 of 9 nmol/L for the c-Met receptor tyrosine kinase. nih.govmedchemexpress.com

Cellular assays, which measure the effect of the compound on cells, also revealed significant inhibitory activity. The IC50 value for cellular c-Met kinase activity was found to be 15 nM. aacrjournals.org In LN229 glioblastoma cells, the median effect concentration was determined to be 9 µM. nih.gov These findings highlight the compound's ability to effectively target the c-Met receptor both in isolation and within a cellular context.

Table 1: IC50 Values for this compound in Enzyme and Cellular Assays

Assay Type Target/Cell Line IC50 Value
Enzyme Assay c-Met Kinase 12 nM aacrjournals.org
Enzyme Assay c-Met Receptor Tyrosine Kinase 9 nmol/L nih.govmedchemexpress.com
Cellular Assay c-Met Kinase 15 nM aacrjournals.org
Cellular Assay LN229 Glioblastoma Cells 9 µM nih.gov

In Vivo Efficacy in Animal Xenograft Models

Following promising in vitro results, the efficacy of this compound was further evaluated in animal models, specifically in mouse xenograft models where human tumor cells are implanted into immunodeficient mice.

Selection of Mouse Xenograft Models Representing c-Met-Driven Malignancies

A range of mouse xenograft models were selected to represent various cancers where c-Met is a known driver of the disease. These included models for:

Gastric Cancer: The Hs746T gastric cancer cell line, characterized by c-Met gene amplification and HGF-independent activation, was used. aacrjournals.org

Lung Cancer: Non-small-cell lung cancer (NSCLC) models were utilized to study the compound's effects. researchgate.netembopress.org

Glioblastoma: The U87-MG glioblastoma cell line, which has autocrine HGF expression, was a key model. aacrjournals.orgspandidos-publications.com

Fibroblasts: TPR-Met-transformed mouse fibroblasts, which express an oncogenic Met fusion protein, were also employed. aacrjournals.org

Efficacy in HGF-Dependent vs. HGF-Independent c-Met Activation Models

A critical aspect of the in vivo studies was to determine if the efficacy of this compound was dependent on how the c-Met receptor was activated. The results demonstrated that the compound was effective in both HGF-dependent and HGF-independent models of c-Met activation. nih.govresearchgate.net This was observed in models such as the HGF-dependent U87MG glioblastoma and the HGF-independent Hs746T gastric cancer. spandidos-publications.comnih.gov This broad efficacy suggests that this compound can target the c-Met receptor regardless of the specific mechanism leading to its activation in the tumor. nih.govresearchgate.net

Demonstration of Tumor Growth Suppression and Regression

Across the various xenograft models, this compound demonstrated significant anti-tumor activity, leading to both the suppression of tumor growth and, in some cases, complete tumor regression. nih.govaacrjournals.orgspandidos-publications.com In models including U87-MG glioblastoma, TPR-Met-transformed mouse fibroblasts, and Hs746T gastric cancer cells, the compound showed excellent anti-tumor activity. aacrjournals.org Studies reported potent tumor growth suppression and regression in mice with both ligand-dependent Hs746T and HGF-dependent U87MG cancers. spandidos-publications.comnih.gov The induction of tumor regression was observed in human tumors regardless of whether c-Met activation was HGF-dependent or independent. nih.govresearchgate.net

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

Cancer Type Cell Line/Model c-Met Activation Outcome
Gastric Cancer Hs746T Gene Amplification, HGF-Independent aacrjournals.org Tumor Regression nih.govaacrjournals.org
Glioblastoma U87-MG Autocrine HGF Expression, HGF-Dependent aacrjournals.orgspandidos-publications.com Tumor Regression nih.govaacrjournals.org
Fibroblasts TPR-Met-transformed Oncogenic Met Fusion Protein aacrjournals.org Tumor Regression aacrjournals.org
Non-Small-Cell Lung Cancer NCI-H441 c-Met Overexpression Enhanced tumor growth inhibition in combination with erlotinib (B232) researchgate.net

Pharmacodynamic Characterization and Biomarker Research

Assessment of Target Engagement and Inhibition in Preclinical Models

The primary mechanism of action for EMD-1204831 is the inhibition of the c-Met receptor tyrosine kinase. nih.govresearchgate.net Preclinical studies have consistently demonstrated its ability to engage and inhibit its target effectively in various cancer models.

Monitoring of c-Met Auto-phosphorylation (e.g., Y1234/Y1235) in Tumor Tissue

A key indicator of c-Met activation is the auto-phosphorylation of specific tyrosine residues within its kinase domain, most notably Y1234 and Y1235. mdpi.comnih.govelifesciences.org The binding of its ligand, hepatocyte growth factor (HGF), triggers this phosphorylation event, leading to the activation of downstream signaling pathways. mdpi.comnih.gov

Preclinical investigations involving this compound have utilized the monitoring of c-Met auto-phosphorylation at Y1234/Y1235 as a direct measure of target engagement and inhibition. nih.govnih.govaacrjournals.org In various human cancer cell lines and mouse xenograft models, treatment with this compound led to a dose-dependent inhibition of c-Met phosphorylation. nih.govresearchgate.net This inhibition was observed in models where c-Met activation was both dependent on and independent of HGF. nih.govresearchgate.net

For instance, studies have shown that this compound effectively suppresses c-Met auto-phosphorylation in a dose-dependent manner. nih.gov While both this compound and a related compound, EMD 1214063, demonstrated potent inhibition of c-Met phosphorylation, they exhibited different durations of inhibitory activity. nih.govresearchgate.net The inhibition of c-Met by this compound was found to be more transient compared to the long-lasting effects of EMD 1214063. aacrjournals.org This transient nature of inhibition by this compound suggested that once or twice daily application would be optimal for sustained anti-tumor activity. aacrjournals.org

In a phase I clinical trial in patients with advanced solid tumors, pharmacodynamic markers were evaluated in paired tumor biopsies, including the assessment of phospho-c-Met levels. ascopubs.org

Evaluation of Downstream Pathway Modulation as Pharmacodynamic Markers

The inhibition of c-Met by this compound extends beyond the receptor itself, leading to the modulation of downstream signaling pathways critical for tumor growth and survival. The activation of c-Met typically triggers several downstream cascades, including the PI3K/AKT and RAS/MAPK pathways. mdpi.comnih.gov

Studies have demonstrated that this compound effectively inhibits the phosphorylation of downstream signaling proteins such as AKT and ERK1/2 in cell lines with c-Met activation. mdpi.com This downstream inhibition is a crucial pharmacodynamic marker, confirming that the blockade of c-Met translates into a functional cellular response. In preclinical models, the dose-dependent inhibition of c-Met phosphorylation by this compound was directly linked to the suppression of these downstream signaling events. nih.govresearchgate.net

A study investigating the combination of c-Met inhibitors with EGFR inhibitors in non-small cell lung cancer (NSCLC) models showed that this compound could effectively inhibit c-Met signaling. researchgate.net Furthermore, PK/PD analysis in xenograft models revealed that this compound led to a reduction in IL-8 and cyclin D1 expression, along with an induction of the cell cycle inhibitor p27, all of which are downstream effects of c-Met inhibition. aacrjournals.org

Identification and Validation of Potential Predictive Biomarkers for Response

To optimize the clinical application of this compound, identifying and validating predictive biomarkers for treatment response is paramount. This allows for the stratification of patients who are most likely to benefit from this targeted therapy. precisionbusinessinsights.com

Correlation with Gene Expression Signatures (e.g., COL22A1)

Recent research has explored the correlation between the response to this compound and specific gene expression signatures. One such study focused on glioblastoma (GBM) and identified a connection between this compound and the gene COL22A1 (collagen type XXII alpha 1 chain). nih.govnih.gov

Through bioinformatics analysis of single-cell sequencing data from GBM tissues, a cuproptosis-related prognostic model was developed. nih.govresearchgate.net Screening of the CellMiner database revealed a high correlation between the sensitivity to this compound and a risk score derived from this model. nih.govnih.gov Further investigation identified COL22A1 as a key gene within this risk signature. nih.govnih.gov It was found that this compound, particularly in combination with kaempferol (B1673270), could inhibit the expression of COL22A1 and suppress the growth of GBM cells. nih.govresearchgate.net Knockdown of COL22A1 was shown to promote cuproptosis in GBM cells. nih.gov

Implications for Patient Stratification in Preclinical Settings

The identification of biomarkers like COL22A1 has significant implications for patient stratification in preclinical and, ultimately, clinical settings. precisionbusinessinsights.comelsevier.es By analyzing the gene expression profiles of tumors, it may be possible to predict which patients are more likely to respond to this compound.

The preclinical findings in GBM suggest that tumors with high expression of COL22A1 might be particularly sensitive to treatment with this compound. nih.govnih.govresearchgate.net This provides a rationale for using COL22A1 expression as a biomarker to select patients for future clinical trials. This approach aligns with the broader goal of personalized medicine, where treatments are tailored to the specific molecular characteristics of a patient's tumor. precisionbusinessinsights.com

The use of such predictive biomarkers can enhance the efficiency of clinical trials by enriching the study population with likely responders, thereby increasing the probability of demonstrating therapeutic benefit. precisionbusinessinsights.com

Combination Strategies and Synergistic Effects of Emd 1204831

Rationale for Combined Modality Approaches Targeting c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes that are hallmarks of cancer, including proliferation, survival, motility, invasion, and angiogenesis. researchgate.netmdpi.com In normal adult tissues, the HGF/c-Met pathway is typically quiescent and is primarily involved in tissue repair. oncotarget.com However, in many human cancers, such as those of the lung, kidney, stomach, liver, and brain, the c-Met signaling pathway is frequently dysregulated. researchgate.netresearchgate.net This aberrant activation can drive tumor development and progression, making c-Met an attractive target for therapeutic intervention. researchgate.netoncotarget.com

Enhanced c-Met signaling has also been implicated in conferring resistance to other targeted therapies, such as those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF). researchgate.net This provides a strong rationale for evaluating c-Met inhibitors like EMD-1204831 in combination with other anticancer agents. researchgate.netmdpi.com By targeting complementary signaling pathways, combination strategies aim to enhance therapeutic efficacy, overcome drug resistance, and potentially achieve synergistic anti-tumor effects. mdpi.comoncotarget.com The development of selective c-Met inhibitors is therefore a key component of creating new combination regimens for various cancers. mdpi.comresearchgate.net

Synergistic Interactions with Other Therapeutic Agents

Preclinical research has explored the efficacy of this compound in combination with other therapeutic agents, demonstrating the potential for synergistic interactions that lead to enhanced anti-cancer activity. researchgate.netspandidos-publications.com

A notable area of investigation involves the combination of this compound with natural compounds, such as kaempferol (B1673270), a flavonoid found in various plants. nih.govresearchgate.net Studies have focused on this combination for the treatment of glioblastoma (GBM), an aggressive form of brain cancer with a poor prognosis. nih.govnih.gov

The combination of this compound and kaempferol has demonstrated significant synergistic effects in inhibiting the growth of glioblastoma. spandidos-publications.comnih.gov In vitro studies using glioblastoma cell lines, such as LN229 and A172, have shown that the combined treatment reduces cell viability more effectively than either agent alone. spandidos-publications.comnih.gov Colony formation assays have further confirmed these synergistic inhibitory effects on cell proliferation. nih.gov

The enhanced therapeutic effect was also observed in in vivo models. nih.gov In mice with glioblastoma xenografts, the combination of this compound and kaempferol resulted in a more significant reduction in tumor volume and mass compared to treatment with either drug individually or the control group. nih.gov These findings indicate that this combination has potent therapeutic effects on GBM both in laboratory cell cultures and in living organisms. spandidos-publications.comnih.gov

ModelCell LinesKey FindingsReference
In Vitro LN229, A172Combined treatment with this compound and kaempferol showed a greater reduction in cell viability and colony formation compared to single-agent treatment. The optimal concentrations for the synergistic effect were identified as 9 µM for this compound and 80 µM for kaempferol. spandidos-publications.com, nih.gov
In Vivo Nude mice with LN229 xenograftsThe combination treatment group exhibited the most significant inhibition of tumor growth (volume and mass) when compared to vehicle, this compound alone, and kaempferol alone groups. nih.gov

A key mechanism underlying the synergy between this compound and kaempferol involves a novel form of programmed cell death known as cuproptosis, which is dependent on copper and related to the tricarboxylic acid (TCA) cycle. spandidos-publications.comresearchgate.net Research has revealed that the combination of this compound and kaempferol sensitizes glioblastoma cells to cuproptosis-inducing agents like elesclomol (B1671168). spandidos-publications.com

When GBM cells were treated with the combination of this compound and kaempferol, subsequent exposure to low concentrations of elesclomol led to increased levels of reactive oxygen species (ROS) and mitochondrial shrinkage, which are characteristic features of cuproptosis. spandidos-publications.com This sensitizing effect was not observed in cells treated with the cuproptosis inducer alone at the same low concentrations. spandidos-publications.com This suggests that the combination primes the cancer cells to undergo this specific form of cell death. spandidos-publications.comnih.gov

The synergistic effect of this compound and kaempferol in glioblastoma is linked to the modulation of specific gene targets, particularly the collagen type XXII alpha 1 chain (COL22A1) gene. spandidos-publications.comnih.gov Bioinformatics and molecular docking analyses identified COL22A1 as a target of kaempferol. nih.govresearchgate.net Further investigation revealed that both this compound and kaempferol can inhibit the expression of COL22A1, with the combination showing a greater inhibitory effect than either drug alone. nih.gov

Silencing the COL22A1 gene was found to promote cuproptosis in glioblastoma cells. nih.gov Therefore, by downregulating COL22A1, the combination of this compound and kaempferol appears to exert its anti-tumor effects and enhance the sensitivity of GBM cells to cuproptosis. spandidos-publications.comnih.gov This highlights a specific molecular mechanism underpinning the observed synergistic therapeutic activity. spandidos-publications.comresearchgate.net

This compound in Combination with Natural Compounds (e.g., Kaempferol)

Preclinical Evaluation of Combination Regimens

This compound has been evaluated in various preclinical combination regimens beyond its pairing with kaempferol. Studies have explored its effectiveness when combined with inhibitors of other key signaling pathways implicated in cancer, such as EGFR and VEGF. researchgate.net In models of non-small-cell lung cancer (NSCLC), for instance, combining this compound or the related compound EMD 1214063 with EGFR inhibitors like erlotinib (B232) or cetuximab showed enhanced tumor growth inhibition, particularly in erlotinib-resistant cell lines. researchgate.net These findings provide a rationale for clinical trials investigating such combination therapies in NSCLC patients. researchgate.net

Advanced Research Methodologies Applied to Emd 1204831

High-Throughput Screening (HTS) for Lead Identification

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. bmglabtech.com This automated process is designed to identify "hits" or "leads"—compounds that demonstrate a desired effect and can serve as the starting point for further development. bmglabtech.comdrugtargetreview.com

In the case of EMD-1204831, HTS played a crucial role in its initial discovery phase. An HTS campaign identified its lead structure, 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate, which showed an interesting profile with an IC50 of 30 nM against the c-Met enzyme. aacrjournals.org This initial hit provided a valid starting point for a subsequent optimization process focusing on potency, efficacy, pharmacokinetic properties, and safety, which ultimately led to the identification of this compound as a development compound. aacrjournals.org The primary objective of HTS is to filter vast compound libraries to find these promising lead compounds that can then be refined through more focused studies. bmglabtech.comdrugtargetreview.com

In a broader context, HTS is often the first step in a cascade of validation assays. sygnaturediscovery.com These subsequent assays, which can include counter-screens and orthogonal assays, are critical for confirming the activity of the initial hits and eliminating false positives. sygnaturediscovery.com

Molecular Docking Analysis to Elucidate Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.comresearchgate.net This method provides invaluable insights into the binding mode and interactions at the atomic level, which is critical for understanding the mechanism of action of a drug candidate.

For this compound, molecular docking has been a key tool. The co-crystal structure of its initial lead compound revealed a DFG-in conformation, showing interactions with the main chain nitrogen atom of Met1160 in the hinge region and the main chain nitrogen of Asp1222 of the c-Met kinase. aacrjournals.org The c-Met kinase domain features a glycine-rich loop and an activation loop containing critical tyrosine residues (Y1234, Y1235) that are essential for its activation. mdpi.com

In a study investigating treatments for glioblastoma (GBM), network pharmacology and molecular docking were used in conjunction. nih.govspandidos-publications.com This combined approach identified the risk score-related gene, collagen type XXII α1 chain (COL22A1), as a target. nih.govspandidos-publications.com While this specific study focused on the binding of another compound, kaempferol (B1673270), to COL22A1, it was part of a broader investigation that also involved this compound. nih.govspandidos-publications.comnih.gov The use of visualization software like Discovery Studio allows researchers to examine the predicted binding conformations and the specific amino acid residues involved in the interactions. spandidos-publications.com

Network Pharmacology Approaches for Target Identification and Pathway Analysis

Network pharmacology offers a holistic approach to drug discovery by analyzing the complex interactions between drug compounds, biological targets, and disease pathways. dovepress.com This methodology moves beyond the "one drug, one target" paradigm to understand how a compound might affect an entire network of proteins and pathways. dovepress.comnih.gov

In research related to this compound, network pharmacology was employed to explore potential therapeutic strategies for glioblastoma (GBM). nih.govspandidos-publications.com By constructing and analyzing interaction networks, researchers identified potential targets and pathways. For instance, a study combined network pharmacology with molecular docking to identify COL22A1 as a key target in a cuproptosis-related prognostic model for GBM. nih.govspandidos-publications.com This model and its associated risk score were found to have a high correlation with the activity of this compound, as identified through screening the CellMiner database. nih.govnih.govresearchgate.net

This approach allows for the identification of not just direct targets but also the broader biological processes affected. dovepress.com By performing pathway enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can determine which signaling pathways are significantly modulated, providing a deeper understanding of the compound's therapeutic mechanism. dovepress.com

Bioinformatics and Multi-Omics Data Integration in Preclinical Research

Bioinformatics and the integration of multi-omics data are at the forefront of preclinical research, providing a comprehensive view of the molecular landscape of diseases and the effects of therapeutic agents. pharmaron.comnih.gov This approach combines data from genomics, transcriptomics, proteomics, and epigenomics to uncover complex biological mechanisms that would be missed by single-data-type analyses. researchgate.net

In the context of this compound, bioinformatics approaches have been pivotal. Research on glioblastoma (GBM) utilized a bioinformatics strategy to construct a prognostic model related to cuproptosis. nih.govnih.gov This model was then analyzed using multi-omics data, revealing significant correlations. nih.govnih.gov

Single-cell RNA sequencing (scRNA-seq) is a powerful technology that allows for the transcriptional profiling of individual cells, revealing cellular heterogeneity within a tissue sample like a tumor. rna-seqblog.combrukerspatialbiology.com This high-resolution technique is crucial for identifying distinct cell populations and their specific gene expression patterns. brukerspatialbiology.com

In studies relevant to this compound, single-cell sequencing data from the Gene Expression Omnibus was analyzed to characterize cell clusters in GBM tissues. nih.govnih.govresearchgate.net This analysis helped in defining risk scores for each identified cell cluster. nih.govnih.govresearchgate.net Notably, by screening the CellMiner database, a high correlation was discovered between this cuproptosis-related risk score and this compound, suggesting a potential therapeutic link. nih.govnih.govresearchgate.net

Multi-omics analysis allows for the investigation of complex relationships between different molecular layers. DNA methylation, for example, is a key epigenetic modification that plays a crucial role in regulating gene expression and can influence immune responses within the tumor microenvironment. aging-us.com

A cuproptosis-related prognostic model, which was found to be highly correlated with this compound, was also shown to be closely related to immune infiltration, DNA mutation, and DNA methylation in glioblastoma. nih.govnih.govresearchgate.net This comprehensive analysis suggests that the therapeutic effect of compounds like this compound may be linked to these fundamental aspects of tumor biology. researchgate.net For instance, different patterns of DNA methylation have been associated with distinct immune phenotypes in gliomas, described as immune-inflamed, immune-excluded, and immune-desert. aging-us.com The correlation of a drug-sensitive risk score with these features highlights the power of integrating multi-omics data to understand a compound's potential efficacy in a complex disease environment. researchgate.netresearchgate.net

Data Tables

Table 1: Inhibitory Activity of this compound and its Lead Compound

Compound Target IC50 Value Assay Type
This compound Lead Structure c-Met 30 nM Enzymatic
This compound c-Met 12 nM Enzymatic
This compound c-Met 15 nM Cellular

Data sourced from AACR Journals. aacrjournals.org

Table 2: Research Methodologies and Key Findings for this compound

Methodology Application in this compound Research Key Finding Reference
High-Throughput Screening Identification of a lead structure for c-Met inhibition. Led to the development of this compound. aacrjournals.org
Molecular Docking Elucidation of binding mode to c-Met kinase. Showed interaction with key residues in the hinge region. aacrjournals.org
Network Pharmacology Identification of targets in glioblastoma. Linked this compound-correlated risk score to the target gene COL22A1. nih.govspandidos-publications.com
Single-Cell Sequencing Analysis of cell clusters and risk scores in glioblastoma. Found a high correlation between a risk score and this compound. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Preclinical Focus

Further Elucidation of EMD-1204831's Full Mechanistic Profile

While this compound is known to be a highly selective inhibitor of c-Met, a comprehensive understanding of its mechanistic profile is crucial for optimal development. nih.govresearchgate.net The compound selectively binds to the MET tyrosine kinase, disrupting its signaling pathways, which play key roles in tumor cell proliferation, survival, invasion, and angiogenesis. cancer.gov Preclinical studies have demonstrated its ability to inhibit c-Met phosphorylation and downstream signaling in a dose-dependent manner. nih.gov

Future preclinical work should aim to build upon this foundation. Although this compound has shown exceptional selectivity against a panel of 241 human kinases, further investigation into any potential off-target activities, even if minor, is warranted. researchgate.net Deeper mechanistic studies could employ phosphoproteomic and kinome profiling approaches in various preclinical models to map the full spectrum of its cellular effects. Understanding how this compound modulates the intricate downstream signaling cascades, including the RAS/MAPK, PI3K-Akt, and STAT pathways, in different genetic contexts will be vital. aacrjournals.orgnih.gov While some reports indicate the specific mechanism of action is not fully known, further research could clarify its precise interactions and downstream consequences. researchgate.net

ParameterFindingSource
Target c-Met receptor tyrosine kinase cancer.govnih.gov
Inhibitory Activity (IC50) 9 nmol/L nih.gov
Mechanism Selectively binds to MET tyrosine kinase, inhibiting phosphorylation and downstream signaling. cancer.govnih.gov
Selectivity Highly selective when tested against a panel of 242 human kinases. nih.govresearchgate.net

Investigation of Resistance Mechanisms to this compound in Preclinical Models

A significant challenge for targeted therapies is the emergence of drug resistance. Preclinical investigation into potential resistance mechanisms to this compound is a critical step to developing strategies to overcome or circumvent this inevitability. For MET inhibitors, resistance can arise from several mechanisms, including on-target alterations such as secondary mutations in the MET kinase domain (e.g., at positions D1228 or Y1230) or off-target mechanisms like the activation of bypass signaling pathways. nih.gov

Preclinical strategies to explore resistance should include long-term exposure studies where sensitive cancer cell lines are cultured with escalating concentrations of this compound to generate resistant clones. These resistant models can then be subjected to comprehensive genomic and proteomic analysis to identify the molecular drivers of resistance. For instance, the activation of the RAS/MAPK pathway through mutations can impair the efficacy of MET inhibition. nih.gov Preclinical studies combining this compound with inhibitors of potential bypass pathways, such as MEK inhibitors, could provide a rationale for future combination therapies to overcome resistance. nih.gov

Development of Novel Analogs and Optimization Strategies based on Structure-Activity Relationships

Medicinal chemistry efforts centered on the structure of this compound could lead to the development of novel analogs with improved properties. researchgate.net Structure-activity relationship (SAR) studies are fundamental to this process, allowing for the rational design of new compounds with enhanced potency, greater selectivity, or optimized pharmacokinetic profiles. nih.gov

Future research could focus on synthesizing a library of this compound analogs with systematic modifications to its core chemical scaffold. These new compounds would be screened in preclinical assays to identify changes that, for example, increase binding affinity to the c-Met kinase or provide activity against known resistance mutations. Optimization strategies could also aim to improve drug-like properties, such as metabolic stability or oral bioavailability. Furthermore, analogs could be specifically designed to have different pharmacological characteristics, such as increased penetration of the blood-brain barrier, which could be beneficial for treating brain metastases. nih.gov

Exploration of this compound's Activity in Additional Preclinical Disease Models

This compound has demonstrated potent antitumor activity in murine xenograft models, causing tumor regression in cancers dependent on c-Met signaling. nih.govresearchgate.net Specifically, it has shown efficacy in models where c-Met is activated through ligand-dependent or ligand-independent (gene amplification) mechanisms. nih.govresearchgate.net

Given that aberrant c-Met activation is implicated in a wide variety of human cancers—including those of the lung, kidney, stomach, liver, and brain—a logical next step is to evaluate the efficacy of this compound in a broader range of preclinical disease models. nih.gov Drawing from research on similar MET inhibitors, promising indications for exploration could include preclinical models of liposarcoma, hepatocellular carcinoma (HCC), and head and neck squamous cell carcinoma. aacrjournals.org Expanding the preclinical testing portfolio would help to identify additional cancer types that may be sensitive to this compound and provide a stronger rationale for its potential clinical applications.

Integration of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts)

Traditional preclinical research has relied heavily on established cancer cell lines, which may not fully capture the complexity and heterogeneity of human tumors. researchgate.net The integration of more advanced, patient-derived models such as patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) offers a significant opportunity to improve the translational relevance of preclinical studies. nih.govd-nb.info These models are known to better preserve the histological and genetic characteristics of the original patient tumor. d-nb.infomdpi.com

Employing a large biobank of PDOs from various tumor types could enable high-throughput screening of this compound to identify sensitive and resistant tumor subtypes, potentially revealing novel associations between specific genomic alterations and drug response. biorxiv.org PDX models, which maintain the tumor microenvironment to a greater degree, can be used for in-vivo efficacy studies and to investigate the development of resistance in a more physiologically relevant context. d-nb.infomdpi.com These advanced models can serve as "avatars" for patients, providing a powerful platform for co-clinical trials to test hypotheses and refine treatment strategies. d-nb.info

Identification of Novel Preclinical Biomarkers for Response Prediction and Monitoring

The successful implementation of a precision medicine approach with this compound will depend on the availability of robust biomarkers to select patients most likely to respond and to monitor therapeutic efficacy. While established biomarkers for MET inhibitors include MET gene amplification and MET exon 14 skipping alterations, further preclinical research is needed to identify novel predictive and pharmacodynamic biomarkers. nih.govfda.gov

A genomics-based approach, similar to that used for other kinase inhibitors, could be employed. nih.gov This involves using microarray or RNA-sequencing analysis on preclinical models treated with this compound to identify a gene expression signature associated with response. Genes that are consistently and dose-responsively modulated by the drug could serve as pharmacodynamic biomarkers to confirm target engagement in a clinical setting. nih.gov Furthermore, proteomic and phosphoproteomic analyses of preclinical models can identify downstream signaling nodes that are robustly inhibited by this compound, offering additional candidates for biomarkers of drug activity.

Q & A

Q. What is the molecular mechanism of EMD-1204831 in inhibiting c-Met kinase activity?

this compound acts as a reversible, ATP-competitive inhibitor of c-Met kinase. Structural studies reveal that it binds to the kinase domain in a DFG-in conformation, interacting with Met1160 in the hinge region and Asp1222 via hydrogen bonding, thereby blocking ATP binding and subsequent phosphorylation . This inhibition suppresses downstream signaling pathways (e.g., MAPK, PI3K/Akt), leading to reduced tumor cell proliferation and survival in models with c-Met amplification or HGF-dependent activation .

Q. How do researchers determine the selectivity of this compound against other kinases?

Selectivity is assessed using kinase profiling panels. For this compound, inhibitory activity was tested against 242 kinases, showing >100-fold selectivity for c-Met over other kinases (e.g., IC₅₀ values of 3–9 nM for c-Met vs. >1,000 nM for off-target kinases) . Co-crystallography and molecular docking further validate structural specificity, ensuring minimal off-target effects in preclinical models .

Q. What in vivo models are used to evaluate the antitumor efficacy of this compound?

Researchers employ xenograft models with diverse c-Met activation mechanisms:

  • U87-MG glioblastoma (autocrine HGF expression),
  • TPR-Met-transformed fibroblasts (oncogenic fusion protein),
  • Hs746T gastric cancer (c-Met amplification). Doses as low as 6 mg/kg/day induce tumor regression, validated via immunohistochemistry (IHC) for phospho-c-Met suppression and downstream biomarkers (e.g., reduced IL-8, cyclin D1) .

Advanced Research Questions

Q. How can researchers address variability in c-Met phosphorylation inhibition across cancer cell lines?

Methodological approaches include:

  • Dose-response assays : Quantify IC₅₀ values in cell lines with varying c-Met expression (e.g., A549 vs. Hs746T) to establish potency thresholds .
  • Pharmacodynamic (PD) markers : Monitor phospho-c-Met levels via Western blot or IHC, coupled with downstream effectors (e.g., p27 induction) to confirm target engagement .
  • Context-dependent models : Use HGF-stimulated vs. HGF-independent systems to differentiate ligand-driven vs. constitutive activation .

Q. What methodologies correlate this compound pharmacokinetics (PK) with pharmacodynamic (PD) markers in clinical trials?

Phase I trials employ:

  • PK sampling : Plasma concentration-time profiles to calculate AUC, Cmax, and half-life.
  • PD biopsies : Paired tumor biopsies pre- and post-treatment to assess phospho-c-Met suppression.
  • Biomarker panels : Serum HGF levels and tissue-based markers (e.g., cyclin D1) to link drug exposure to biological effects .

Q. How do researchers resolve discrepancies between enzymatic and cellular IC₅₀ values for this compound?

Enzymatic assays (IC₅₀ = 12 nM) often differ from cellular assays (IC₅₀ = 15–800 nM) due to:

  • Cellular permeability : Modifications to improve logP or solubility (e.g., pyridazinone backbone optimization).
  • ATP concentration : Higher intracellular ATP levels reduce inhibitor efficacy, requiring adjustments in assay conditions.
  • Off-target effects : Validate via kinase profiling and rescue experiments with c-Met siRNA .

Q. What strategies optimize dosing schedules for this compound in preclinical studies?

  • Tolerability assessments : Monitor weight loss and organ toxicity in xenograft models during 3-week treatments .
  • PK/PD modeling : Use time-course data to align dosing frequency with target suppression duration (e.g., BID dosing to maintain trough levels above IC₉₀) .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting results in c-Met inhibition across tumor types?

Contradictions arise from:

  • Heterogeneous c-Met activation : Tumors with gene amplification vs. paracrine HGF signaling may exhibit differential sensitivity.
  • Compensatory pathways : Activation of EGFR or HER2 may bypass c-Met inhibition, necessitating combination therapies. Stratify preclinical results by molecular subtype and validate with RNA-seq or proteomic profiling .

Q. What statistical methods are critical for analyzing this compound efficacy in heterogeneous tumor models?

  • ANOVA with post-hoc tests : Compare tumor volume changes across treatment groups and c-Met activation states.
  • Kaplan-Meier survival analysis : Assess progression-free survival in xenografts.
  • Multivariate regression : Corrogate PK parameters (AUC) with PD endpoints (e.g., phospho-c-Met reduction) .

Experimental Design Considerations

Q. What controls are essential for validating c-Met-specific effects in this compound studies?

Include:

  • Negative controls : c-Met wild-type cell lines or isogenic c-Met-knockout models.
  • Positive controls : Known c-Met inhibitors (e.g., crizotinib) to benchmark potency.
  • Vehicle controls : Account for solvent effects in in vitro and in vivo assays .

Q. How can researchers mitigate bias in preclinical efficacy assessments?

  • Blinded measurements : Use third-party pathologists for tumor volume and IHC scoring.
  • Randomization : Assign animals to treatment groups using block randomization.
  • Replication : Repeat experiments across independent labs or model systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.